2,6-Difluoropyridine

Übersicht

Beschreibung

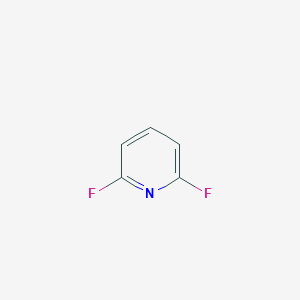

2,6-Difluoropyridine (2,6-DFP) is a fluorinated pyridine derivative characterized by two fluorine atoms at the 2- and 6-positions of the aromatic ring. Its electronic and structural properties are significantly influenced by the electron-withdrawing nature of fluorine substituents. Microwave spectroscopy studies reveal a dipole moment of 3.82 ± 0.06 D, attributed to the polar C–F bonds and the asymmetric electron distribution across the ring . The ¹⁴N quadrupole coupling constants (χₐₐ = 1.82 ± 0.05 MHz, χᵦᵦ = -4.16 ± 0.02 MHz, χₐᵦ = 2.34 ± 0.05 MHz) further highlight the altered electron density at the nitrogen atom compared to pyridine . High-resolution X-ray photoelectron spectroscopy (XPS) confirms fluorine-induced chemical shifts in C1s binding energies, with computational models showing excellent agreement with experimental vibrational fine structures and band shapes . These properties make 2,6-DFP a versatile intermediate in organometallic chemistry, catalysis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Difluoropyridine can be synthesized through several methods. One common method involves the fluorination of 2,6-dichloropyridine using potassium fluoride in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction is typically carried out in a high-boiling solvent like sulfolane at elevated temperatures (180-188°C) for several hours . The product is then purified through distillation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluoropyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of fluorine atoms makes the pyridine ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the fluorine atoms with other functional groups.

Electrophilic Substitution: Although less common, reactions with strong electrophiles under harsh conditions can occur.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds with this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyridines, while cross-coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

2,6-Difluoropyridine is primarily utilized in the synthesis of poly(pyridine ether)s. This is achieved through polycondensation reactions with various silylated compounds, such as silylated 1,1,1-tris(4-hydroxyphenyl)ethane. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Study: Poly(pyridine ether) Synthesis

- Objective: To synthesize high-performance polymers.

- Method: Polycondensation of this compound with silylated phenolic compounds.

- Results: The resulting polymers demonstrated improved thermal properties and mechanical strength compared to traditional materials.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research, particularly as a building block for various biologically active molecules. Its derivatives have been investigated for their efficacy against different diseases.

Case Study: Antimycobacterial Activity

- Research Focus: The effectiveness of this compound derivatives against Mycobacterium tuberculosis.

- Findings: Certain derivatives exhibited significant antimicrobial activity, indicating potential for development into new therapeutic agents .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its fluorinated structure enhances the biological activity and stability of these compounds.

Case Study: Herbicide Development

- Objective: To develop new herbicides with improved efficacy.

- Method: Synthesis of fluorinated pyridine derivatives using this compound.

- Results: The new compounds displayed enhanced herbicidal activity against target weeds compared to existing products.

Analytical Chemistry

This compound is also utilized in analytical chemistry as a reagent for the detection and quantification of various analytes. Its unique chemical properties allow for selective reactions that can be monitored using spectroscopic techniques.

Case Study: Spectroscopic Analysis

- Application: Used as a derivatizing agent in chromatography.

- Results: Improved sensitivity and selectivity in the detection of target compounds in complex mixtures.

Wirkmechanismus

The mechanism by which 2,6-difluoropyridine exerts its effects is largely dependent on its application. In medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to its target proteins by forming strong hydrogen bonds and van der Waals interactions. This can lead to improved efficacy and selectivity of the drug . In catalysis, the electron-withdrawing nature of fluorine can stabilize reactive intermediates, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Quadrupole Coupling Constants and Dipole Moments

The quadrupole coupling constants of 2,6-DFP differ markedly from other difluoropyridine isomers (Table 1). For example, 2,3-difluoropyridine exhibits χₐₐ = 1.658 MHz and χᵦᵦ = -4.598 MHz, while 2,6-DFP shows a smaller χₐₐ (1.82 MHz) and a less negative χᵦᵦ (-4.16 MHz), reflecting distinct electron redistribution patterns due to fluorine positioning . The dipole moment of 2,6-DFP (3.82 D) is also higher than pyridine (2.0 D) and 2-fluoropyridine (2.7 D), emphasizing the additive electron-withdrawing effect of dual fluorine substituents .

Table 1: Quadrupole Coupling Constants (MHz) of Difluoropyridine Isomers

| Compound | χₐₐ | χᵦᵦ | χₐᵦ | |

|---|---|---|---|---|

| 2,6-Difluoropyridine | 1.82 | -4.16 | 2.34 | |

| 2,3-Difluoropyridine | 1.658 | -4.598 | 2.940 | |

| 2,4-Difluoropyridine | 1.733 | -4.377 | 2.644 |

Reactivity in Substitution Reactions

Lithiation and Nucleophilic Attack 2,6-DFP undergoes ortholithiation with lithium diisopropylamide (LDA) at -78°C, forming a stable aryllithium intermediate. Warming to 0°C triggers substitution via two monomer-based pathways involving Li-F interactions, a mechanism absent in 2-fluoropyridine or non-fluorinated pyridines . Computational studies confirm direct substitution without Meisenheimer complex intermediacy, a contrast to 2-chloropyridine, which often requires such intermediates .

Coordination Chemistry

In Rh(I) complexes, 2,6-DFP substitutes the [C₅(CF₃)₅]⁻ ligand to form unstable cationic complexes, unlike pyridine or 2,3-difluoropyridine , which yield stable products. This instability arises from rapid backreaction, highlighting steric and electronic incompatibility in certain coordination environments . Conversely, in iron-catalyzed propargylic C–H functionalization, the 2,6-DFP complex [Fp*(2,6-DFP)]⁺ exhibits reactivity comparable to tetrahydrofuran complexes, outperforming unsubstituted pyridine complexes (e.g.,2-fluoropyridine derivatives) .

Spectroscopic and Vibrational Properties

Infrared and Raman spectra of 2,6-DFP reveal vibrational modes distinct from pyridine and 2-fluoropyridine , with fluorine substitution dampening ring vibrations and introducing new C–F stretching bands . XPS studies demonstrate that fluorine substitution shifts the C1s binding energy of the ortho-carbon by +2.3 eV compared to pyridine, whereas 2-fluoropyridine shows a smaller shift (+1.5 eV) .

Biologische Aktivität

2,6-Difluoropyridine is a fluorinated derivative of pyridine that has garnered attention in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its antifungal properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound (CHFN) features two fluorine atoms positioned at the 2 and 6 carbon positions of the pyridine ring. This substitution pattern significantly influences its chemical reactivity and biological properties.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal activity against various fungal strains. One significant study evaluated its effectiveness against common pathogenic fungi such as Aspergillus flavus, Aspergillus niger, Aspergillus fumigatus, and Rhizopus species.

In Vitro Antifungal Assays

The antifungal activity was assessed using a growth inhibition method at varying concentrations ranging from 0.005% to 0.050%. The results indicated that the compound's efficacy is concentration-dependent, with higher concentrations leading to greater inhibition of fungal growth.

| Fungi | Concentration (%) | Inhibition (%) |

|---|---|---|

| Aspergillus flavus | 0.005 | 9.32 |

| 0.010 | 18.22 | |

| 0.050 | 76.69 | |

| Aspergillus niger | 0.005 | 6.63 |

| 0.010 | 11.82 | |

| 0.050 | 61.61 | |

| Rhizopus | 0.005 | Data not available |

| 0.010 | Data not available | |

| 0.050 | Data not available |

The minimum inhibitory concentration (MIC) for various strains was determined, revealing that the compound has a significant impact on fungal cell viability at low concentrations, indicating its potential as an antifungal agent in clinical settings .

The antifungal mechanism of this compound is believed to involve disruption of fungal cell membrane integrity and interference with essential metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing better penetration into fungal cells.

Cellular Studies

In cellular assays, the compound was shown to induce apoptosis in fungal cells, which is characterized by morphological changes such as cell shrinkage and chromatin condensation. These findings suggest that the compound may activate intrinsic apoptotic pathways in fungi .

Case Studies and Applications

- Agricultural Use : Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture, providing an eco-friendly alternative to traditional chemical fungicides.

- Pharmaceutical Development : The compound's ability to inhibit fungal growth positions it as a candidate for developing new antifungal therapies, particularly against resistant strains of fungi.

- Research Applications : As a biochemical reagent, it serves as a building block in organic synthesis and medicinal chemistry research .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the complete molecular structure of 2,6-difluoropyridine?

Double resonance modulated (DRM) microwave spectroscopy is the primary method for determining the complete structure of this compound. This technique allows precise measurement of bond distances (e.g., N(1)-C(2/6) = 1.3168 Å, C(2/6)-F = 1.347 Å) and angles (e.g., C(2)N(1)C(6) = 115.0°) by analyzing isotopic species (e.g., , ) in their natural abundances. DRM bypasses the need for isotopic enrichment, enabling structural determination of rare isotopic forms .

Q. How does fluorination at the 2,6-positions affect the pyridine ring geometry?

Fluorination introduces steric and electronic effects that distort the pyridine ring. Microwave spectroscopic studies reveal a reduction in symmetry (C to C) and a shortening of the C–F bond length (1.347 Å) compared to C–H bonds (1.0795–1.0822 Å). These distortions are quantified via DRM spectroscopy, providing the first experimental verification of ring deformation in fluorinated pyridines .

Q. What spectroscopic techniques characterize the electronic structure of this compound?

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy at C and N K-edges reveals electronic transitions such as C1s→1π and N1s→3π. These spectra are vibrationally resolved and validated against density functional theory (DFT) calculations, showing fluorine-induced shifts in excitation energies due to electron-withdrawing effects .

Advanced Research Questions

Q. What mechanistic insights explain the ortholithiation of this compound with lithium diisopropylamide (LDA)?

At −78°C, LDA selectively lithiates the ortho position of this compound via a monomer-based pathway. Kinetic studies and computational modeling reveal two transition states: [ArH•i-PrNLi(THF)] and [ArH•i-PrNLi(THF)]. Warming to 0°C triggers a 1,2-addition, forming 2-fluoro-6-(diisopropylamino)pyridine without Meisenheimer complex intermediacy .

Q. How do isotopic substitutions (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) enhance structural analysis in microwave spectroscopy?

Isotopic substitutions break molecular symmetry, enabling independent determination of bond parameters in multiple reference frames. For example, and isotopes in natural abundance allow precise measurement of C–F bond lengths (1.347 Å) and ring distortion angles (116.1° at C(3/5)-C(4)-C(5)) via DRM spectroscopy .

Q. What role does vibronic coupling play in the NEXAFS spectra of this compound?

Vibronic coupling resolves forbidden transitions (e.g., N1s→2π) in C symmetry by introducing intensity through vibrational modes. Time-dependent DFT (TDDFT) calculations with B3LYP/EPR-III basis sets reproduce experimental NEXAFS features, confirming fluorine’s impact on Rydberg-valence mixing in excited states .

Q. Methodological Recommendations

Eigenschaften

IUPAC Name |

2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTGBRYMJKYYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164755 | |

| Record name | 2,6-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-65-1 | |

| Record name | 2,6-Difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1513-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.